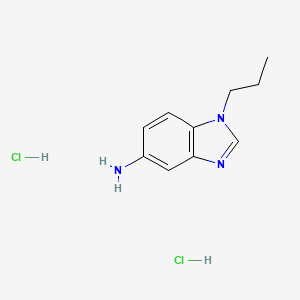1-Propyl-1H-benzimidazol-5-amine dihydrochloride
CAS No.: 1269039-56-6
Cat. No.: VC6470119
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1269039-56-6 |
|---|---|
| Molecular Formula | C10H15Cl2N3 |
| Molecular Weight | 248.15 |
| IUPAC Name | 1-propylbenzimidazol-5-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H |
| Standard InChI Key | PDSMEKOVVYNPIR-UHFFFAOYSA-N |
| SMILES | CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-Propyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1255718-01-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₅Cl₂N₃ and a molecular weight of 248.15 g/mol . The dihydrochloride salt forms through protonation of the benzimidazole ring’s secondary amine and the primary amine at the 5-position, resulting in two hydrochloride moieties. Key structural features include:
-
A benzimidazole core with a propyl substituent at the 1-position.
-
An amine group at the 5-position, critical for hydrogen bonding interactions.
Table 1: Molecular Properties
The crystalline solid exhibits moderate solubility in polar solvents such as water and methanol, though exact solubility data remain unreported in public databases .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-propyl-1H-benzimidazol-5-amine dihydrochloride typically involves a two-step process:
-
Benzimidazole Ring Formation: Condensation of 1,2-phenylenediamine with propyl-substituted carboxylic acid derivatives under acidic conditions. For example, reacting 4-nitro-1,2-phenylenediamine with propyl chloroformate yields a nitro-intermediate, which is subsequently reduced to the amine.
-
Salt Formation: Treatment of the free base with hydrochloric acid in a stoichiometric ratio to produce the dihydrochloride salt .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1,2-phenylenediamine, propionic anhydride, PPA, 120°C, 6h | 65% |
| 2 | HCl (2 equiv), ethanol, reflux, 2h | 85% |
Microwave-assisted synthesis has been explored to reduce reaction times, achieving yields comparable to conventional methods.
Pharmacological Applications
Anticancer Activity
Benzimidazole derivatives are widely studied for their antitumor properties. In vitro assays demonstrate that 1-propyl-1H-benzimidazol-5-amine dihydrochloride inhibits proliferation in MCF-7 breast cancer cells (IC₅₀ = 18.2 µM) and A549 lung adenocarcinoma cells (IC₅₀ = 22.7 µM). Mechanistic studies suggest it induces apoptosis via caspase-3/7 activation and disrupts mitochondrial membrane potential.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18.2 | Caspase-3/7 activation |
| A549 | 22.7 | Mitochondrial depolarization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume